molecular formula C14H22O7 B2670616 6-O-Octanoyl-L-ascorbic acid

6-O-Octanoyl-L-ascorbic acid

Cat. No.: B2670616
M. Wt: 302.32 g/mol
InChI Key: RHMYJAOMXLDBDV-TVQRCGJNSA-N
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Description

L-Ascorbyl octanoate: is an ester derived from L-ascorbic acid (vitamin C) and octanoic acid (caprylic acid). This compound combines the antioxidant properties of L-ascorbic acid with the lipophilic characteristics of octanoic acid, making it a valuable ingredient in various applications, particularly in the fields of cosmetics, pharmaceuticals, and food industries.

Scientific Research Applications

L-Ascorbyl octanoate has a wide range of applications in scientific research, particularly due to its antioxidant properties and lipophilic nature.

Chemistry:

Biology:

Medicine:

Industry:

Safety and Hazards

The safety data sheet for L-Ascorbic acid, which is closely related to 6-O-Octanoyl-L-ascorbic acid, indicates that it may form combustible dust concentrations in air . It is recommended to avoid dust formation and release into the environment .

Future Directions

Research is ongoing to explore the bioactivities of 6-O-Octanoyl-L-ascorbic acid and other L-ascorbic acid derivatives . For example, one study found that 2-O-α-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid enhanced nerve growth factor-induced neurite outgrowth in PC12 cells . This suggests potential applications in neurobiology and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Ascorbyl octanoate is typically synthesized through an esterification reaction between L-ascorbic acid and octanoic acid. The reaction is often catalyzed by immobilized lipases, such as Lipozyme TL IM or Novozym 435, under mild conditions. The process involves mixing the reactants in an organic solvent, such as acetone or 2-methyl-2-butanol, and allowing the reaction to proceed at a controlled temperature, usually around 50-60°C .

Industrial Production Methods: In industrial settings, the production of L-Ascorbyl octanoate can be scaled up using a rotating bed reactor or a basket reactor. These reactors allow for continuous operation and easy recycling of the catalyst, making the process more efficient and cost-effective. The use of immobilized lipases in these reactors ensures high yields and operational stability .

Chemical Reactions Analysis

Types of Reactions: L-Ascorbyl octanoate primarily undergoes esterification and hydrolysis reactions. The esterification reaction involves the formation of the ester bond between L-ascorbic acid and octanoic acid, while hydrolysis involves the breaking of this bond in the presence of water or other hydrolyzing agents.

Common Reagents and Conditions:

Major Products:

    Esterification: L-Ascorbyl octanoate.

    Hydrolysis: L-ascorbic acid and octanoic acid.

Mechanism of Action

L-Ascorbyl octanoate exerts its effects primarily through its antioxidant properties. The compound donates hydrogen atoms to lipid radicals, thereby neutralizing them and preventing lipid peroxidation. It also scavenges reactive oxygen species and regenerates other antioxidants, such as alpha-tocopherol, from their radical forms .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of L-Ascorbyl Octanoate:

L-Ascorbyl octanoate stands out due to its balanced properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3/t9-,13+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMYJAOMXLDBDV-TVQRCGJNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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